molecular formula C12H24N2O B13240979 N-[2-(Piperidin-1-yl)ethyl]oxan-4-amine

N-[2-(Piperidin-1-yl)ethyl]oxan-4-amine

Cat. No.: B13240979
M. Wt: 212.33 g/mol
InChI Key: YKFOTQDNRWGLIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Piperidin-1-yl)ethyl]oxan-4-amine is a compound that features a piperidine ring and an oxane (tetrahydropyran) ring connected by an ethylamine chain. Piperidine derivatives are known for their significant role in medicinal chemistry due to their presence in various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Piperidin-1-yl)ethyl]oxan-4-amine typically involves the reaction of piperidine with an appropriate oxane derivative under controlled conditions. One common method is the nucleophilic substitution reaction where piperidine reacts with 4-chlorooxane in the presence of a base such as sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Piperidin-1-yl)ethyl]oxan-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(Piperidin-1-yl)ethyl]oxan-4-amine has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(Piperidin-1-yl)ethyl]oxan-4-amine involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The compound may also affect cellular pathways by altering the function of key proteins involved in signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(Piperidin-1-yl)ethyl]oxan-4-amine is unique due to the presence of both piperidine and oxane rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential biological activities .

Properties

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

N-(2-piperidin-1-ylethyl)oxan-4-amine

InChI

InChI=1S/C12H24N2O/c1-2-7-14(8-3-1)9-6-13-12-4-10-15-11-5-12/h12-13H,1-11H2

InChI Key

YKFOTQDNRWGLIE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCNC2CCOCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.